Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Overview
Description
The compound Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Mechanism of Action
Target of Action
Ranakinin primarily targets the frog adrenal gland . It is found in a dense network of fibers innervating the frog adrenal gland . The compound stimulates in vitro corticosteroid secretion by frog adrenal tissue .
Mode of Action
Ranakinin interacts with its targets through the activation of a phospholipase C . This activation is mediated through a pertussis toxin-sensitive G protein . Ranakinin enhances polyphosphoinositide hydrolysis , but it has no effect on the adenylyl cyclase system .
Biochemical Pathways
Ranakinin affects the polyphosphoinositide metabolism pathway . It induces a time- and dose-dependent stimulation of inositol phosphate formation with a concomitant decrease in membrane polyphosphoinositides . The stimulatory action of Ranakinin on inositol phosphate formation is mediated through the activation of a phospholipase C .
Pharmacokinetics
It is known that ranakinin stimulates corticosteroid secretion in vitro , suggesting that it can interact effectively with its target cells.
Result of Action
The molecular and cellular effects of Ranakinin’s action include the stimulation of corticosteroid secretion and an increase in cytosolic free calcium concentrations . It causes mobilization of calcium from intracellular stores .
Action Environment
Ranakinin is found in amphibians, particularly in the European green frog Rana ridibunda . The presence of Ranakinin in amphibian skin may stimulate the predator’s gastrointestinal system and cause vomiting and other uncomfortable reactions . This suggests that the environment in which Ranakinin acts can influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Ranakinin stimulates in vitro corticosteroid secretion by frog adrenal tissue . It enhances polyphosphoinositide hydrolysis . The stimulatory action of ranakinin on inositol phosphate formation and corticosteroid secretion is mediated through activation of a phospholipase C positively coupled to a pertussis toxin-sensitive G protein .
Cellular Effects
In frog adrenochromaffin cells, ranakinin causes mobilization of calcium from intracellular stores . The effect of ranakinin is mediated through activation of a phospholipase C via a pertussis toxin-sensitive G protein .
Molecular Mechanism
Ranakinin has no effect on the adenylyl cyclase system, but it enhances polyphosphoinositide hydrolysis . The stimulatory action of ranakinin on inositol phosphate formation and corticosteroid secretion is mediated through activation of a phospholipase C positively coupled to a pertussis toxin-sensitive G protein .
Temporal Effects in Laboratory Settings
Repeated pulses of ranakinin result in a gradual decline in the [Ca2+]i response, suggesting the occurrence of a desensitization phenomenon .
Metabolic Pathways
Ranakinin is involved in the polyphosphoinositide pathway . It enhances polyphosphoinositide hydrolysis . The stimulatory action of ranakinin on inositol phosphate formation and corticosteroid secretion is mediated through activation of a phospholipase C positively coupled to a pertussis toxin-sensitive G protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: can undergo various chemical reactions, including:
Oxidation: Certain amino acids like methionine can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- Gly-Pro-Arg-Pro amide
Uniqueness
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications that require precise peptide interactions.
Properties
IUPAC Name |
(4S)-4-[[1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYDDAKFLJJQR-MYBMXRGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N17O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139446-71-2 | |
Record name | Ranakinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139446712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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